Gd-Dotrp

Description

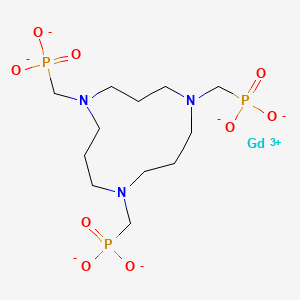

Structure

3D Structure of Parent

Properties

CAS No. |

120691-20-5 |

|---|---|

Molecular Formula |

C12H24GdN3O9P3-3 |

Molecular Weight |

604.5 g/mol |

IUPAC Name |

[5,9-bis(phosphonatomethyl)-1,5,9-triazacyclododec-1-yl]methyl-dioxido-oxo-λ5-phosphane;gadolinium(3+) |

InChI |

InChI=1S/C12H30N3O9P3.Gd/c16-25(17,18)10-13-4-1-5-14(11-26(19,20)21)7-3-9-15(8-2-6-13)12-27(22,23)24;/h1-12H2,(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+3/p-6 |

InChI Key |

OVDYASUCQCSQGE-UHFFFAOYSA-H |

SMILES |

C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |

Canonical SMILES |

C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |

Other CAS No. |

120691-20-5 |

Synonyms |

gadolinium 1,5,9-triazacyclododecane-N,N',N''-tris(methylenephosphonic acid) Gd-DOTRP |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Design for Research Applications

Strategies for the Synthesis of DOTRP Ligands and Polyaza Macrocyclic Phosphonates

The synthesis of polyaza macrocyclic ligands, including those with phosphonate (B1237965) functionalities, often relies on templated or non-templated cyclization reactions mdpi.com. The formation of the macrocyclic ring is a key step, and various approaches exist depending on the desired ring size and the nature of the incorporated heteroatoms acs.orgmdpi.comnih.gov. For ligands like DOTRP, which are derivatives of the cyclen core (1,4,7,10-tetraazacyclododecane), the synthesis of the cyclen ring is a prerequisite. Subsequent functionalization of the nitrogen atoms with phosphonate groups is then performed.

Strategies for introducing phosphonate groups onto macrocyclic amines can involve reactions such as the Mannich-type reaction using formaldehyde (B43269) and phosphorous acid or its derivatives. The yields of such reactions can be sensitive to specific conditions researchgate.net. Research has explored the synthesis of DOTA-like ligands where carboxylic acid groups are replaced by phosphinic or phosphonic acid functionalities, highlighting the ongoing development in this area researchgate.netresearchgate.netgoogle.comunife.itresearchgate.net. These studies indicate that the synthetic pathway can be modified to introduce different types of phosphonate or phosphinate pendant arms.

Bioconjugation Methodologies for Covalent Attachment to Biomolecules in Research

Covalent attachment of Gd-DOTRP derivatives to biomolecules is essential for developing targeted research probes. Various bioconjugation methodologies can be employed, depending on the functional groups present on the this compound derivative and the biomolecule. Common strategies involve the formation of stable covalent bonds such as amide, ester, ether, thioether, or urea (B33335) linkages google.comunife.it.

Bioconjugation techniques often utilize reactive groups on both the chelator-payload construct and the biomolecule. For example, activated esters (like NHS esters) on the this compound derivative can react with primary amines on proteins or peptides to form stable amide bonds unife.it. Maleimide groups can react with free thiol groups, often introduced through reduction of disulfide bonds in proteins, to form thioether linkages google.comunife.itnih.gov.

The choice of bioconjugation strategy can impact the resulting conjugate's homogeneity, stability, and biological activity oup.com.

Site-specific conjugation aims to attach the this compound derivative to a defined location on the biomolecule, leading to a more homogeneous product compared to random conjugation methods nih.govoup.commdpi.com. This is particularly important for research applications where a well-defined conjugate is required for consistent experimental results.

Strategies for site-specific conjugation include:

Engineering of specific amino acid residues: Introducing unique amino acids, such as cysteines or unnatural amino acids, at desired sites on a protein allows for selective chemical modification mdpi.comtandfonline.com.

Enzymatic conjugation: Enzymes can be used to catalyze the formation of a bond between the chelator and a specific site on the biomolecule tandfonline.com.

Glycan-mediated conjugation: Modifying glycans on glycoproteins can provide sites for conjugation nih.gov.

These methods enable precise control over the drug-to-antibody ratio (DAR) and the location of conjugation, which can influence the conjugate's pharmacokinetics and target binding . While much of the literature on site-specific conjugation focuses on antibody-drug conjugates (ADCs), the underlying chemical principles and engineering approaches are applicable to conjugating chelators like this compound to various biomolecules for research purposes.

The linker connecting the this compound chelator to the biomolecule plays a critical role in the research probe's properties, including its stability, solubility, and how the chelator is presented to the environment. Linkers can vary in length, flexibility, and composition.

Development of linker chemistry involves selecting appropriate cleavable or non-cleavable linkers based on the research application. Cleavable linkers are designed to release the this compound at the target site, while non-cleavable linkers maintain the conjugate intact. The linker design can also influence the relaxivity of Gd-based contrast agents google.com. Research on bifunctional chelating agents for radiopharmaceuticals also highlights the importance of the linker in connecting the chelator to the targeting vector unife.it. Various types of bonds and linking agents can be employed for covalent coupling google.com.

Site-Specific Conjugation Strategies

Scale-Up Considerations for Research Material Synthesis

Scaling up the synthesis of DOTRP ligands and their Gd complexes from laboratory to larger scales is necessary to provide sufficient material for extensive research studies. Scale-up involves optimizing reaction conditions, ensuring reproducibility, and addressing potential challenges associated with larger batch sizes, such as heat transfer, mixing, and purification selvita.comchemdiv.comenamine.netlabmanager.comnuvisan.com.

Considerations for scale-up synthesis include:

Process optimization: Adapting reaction parameters (temperature, concentration, reaction time) for larger volumes to maintain yield and purity selvita.comchemdiv.com.

Raw material sourcing: Ensuring availability and quality of starting materials in larger quantities labmanager.com.

Equipment: Utilizing appropriate reactor sizes and processing equipment for handling larger batches selvita.comchemdiv.com.

Purification: Developing efficient and scalable purification methods, such as crystallization or large-scale chromatography chemdiv.comnuvisan.com.

Analytical methods: Validating analytical procedures for quality control of the bulk material chemdiv.comlabmanager.com.

Companies specializing in chemical synthesis and scale-up offer expertise and facilities to transition from milligram to multi-kilogram production, addressing challenges like route scouting, reagent alternatives, and purification selvita.comnuvisan.com.

Fundamental Research on Relaxivity Mechanisms of Gd Dotrp Based Complexes

Proton Nuclear Magnetic Relaxation Dispersion (NMRD) Profile Investigations

Proton Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, which plot the longitudinal relaxation rate (1/T₁) as a function of magnetic field strength (or proton Larmor frequency), are essential tools for characterizing the relaxivity of paramagnetic complexes stelar.itresearchgate.netresearchgate.net. These profiles provide insights into the various dynamic processes contributing to relaxivity across a wide range of magnetic fields stelar.itnih.gov. Studies comparing the NMRD profiles of polyaza methylene (B1212753) phosphonate (B1237965) complexes like Gd-DOTRP with carboxylate analogs such as Gd-DTPA and Gd-DOTA have been conducted to understand the influence of the ligand structure on relaxivity nih.gov. NMRD profiles of paramagnetic solutions typically show a plateau at low fields, a dispersion region, and a region at high fields where relaxivity is nearly constant or changes minimally stelar.itfrontiersin.org.

Quantitative Analysis of Water Exchange Dynamics (q and τM)

The number of water molecules directly coordinated to the Gd(III) ion in the inner coordination sphere (q) and their residence time (τM) are critical parameters influencing relaxivity stelar.itresearchgate.net. A higher q generally leads to increased relaxivity, provided the water exchange rate is sufficiently fast researchgate.netresearchgate.net. The residence time (τM) represents the average time a water molecule spends in the inner coordination sphere before exchanging with bulk water osti.gov. Studies on phosphonate complexes, including those related to the DOTRP framework, suggest that the number of exchangeable water molecules coordinated directly to the Gd³⁺ ions tends to be smaller compared to some carboxylate analogs nih.gov. However, fast water exchange rates, with lifetimes well below 100 ns, have been observed for some HOPO-based complexes, which are structurally related to phosphonate systems osti.gov. For Gd-DOTA, the mean water residency time has been reported between 8 and 6 ns in phosphate-buffered saline at 37 °C for derivatives with q=1 researchgate.net.

Research into the Contribution of Second Coordination Sphere Water Molecules

Water molecules in the second coordination sphere, which are not directly bound to the Gd(III) ion but are held in close proximity by hydrogen bonding or electrostatic interactions with the ligand, can also contribute significantly to relaxivity researchgate.netresearchgate.netresearchgate.net. This contribution is particularly relevant if these water molecules have a residence time longer than the translational correlation time researchgate.net. The presence of hydrophilic groups, such as phosphonate moieties in this compound, can promote hydrogen bonding interactions with surrounding water molecules, potentially enhancing the second-sphere hydration and increasing water exchange rates by lowering the activation energy of the exchange process researchgate.net. Research suggests that a considerable number of water molecules can be held in the second coordination shell for times longer than the translational correlation time, contributing to relaxivity through dipolar interactions with the Gd³⁺ center researchgate.net. This second-sphere effect can be influenced by the state of protonation of the ligand's functional groups researchgate.net.

Studies on Rotational Dynamics (τR) and Molecular Tumbling

The rotational correlation time (τR), which describes the rate of molecular tumbling of the complex in solution, is another key parameter affecting relaxivity stelar.itresearchgate.net. Slower rotational motion (longer τR) can lead to increased relaxivity, particularly at higher magnetic fields stelar.itnih.gov. This effect is utilized in the design of high-relaxivity agents that bind to macromolecules like albumin, slowing their tumbling rate appliedradiology.comnih.gov. However, the tendency of phosphonate complexes like this compound to oligomerize can also decrease their rotational mobility, leading to increased relaxivity at higher fields nih.gov. The rigidity of the complex or its attachment to larger structures can significantly impact rotational dynamics and, consequently, relaxivity nih.govnih.gov.

Magnetic Field Strength Dependence of Relaxivity in Research Settings

The relaxivity of Gd(III) complexes is dependent on the magnetic field strength at which it is measured nih.govosti.govresearchgate.netresearchgate.net. NMRD profiles illustrate this dependence across a wide range of fields stelar.itresearchgate.netnih.gov. At lower fields, the relaxivity of small chelate complexes like this compound is significantly influenced by the electronic relaxation time (τS₀) of the paramagnetic ion nih.gov. A favorably long τS₀, which can be related to the symmetry and rigidity of macrocyclic complexes, can lead to increased low-field relaxivity nih.gov. At higher fields, other factors like water exchange rate and rotational dynamics become more critical researchgate.net. Understanding this field dependence is crucial for optimizing contrast agents for specific MRI field strengths stelar.itfrontiersin.org.

Stability and Kinetic Inertness Research of Gd Dotrp Chelates in Preclinical Models

Thermodynamic Stability Assessments of Gd-DOTRP Complexes

Thermodynamic stability refers to the equilibrium constant (KGdL) of the metal-ligand binding reaction, indicating the extent to which a Gd-chelate will remain associated at equilibrium. A higher thermodynamic stability constant signifies stronger binding between the gadolinium ion and the ligand. For in vivo applications, high thermodynamic stability is crucial to minimize the equilibrium concentration of free Gd³⁺ ions. The conditional stability constant (Kcond) is often used to describe stability at physiological pH, as the apparent stability can be influenced by protonation of the ligand at different pH values. Macrocyclic ligands generally confer higher thermodynamic stability compared to linear ligands due to the pre-organized structure that favors complex formation and reduces the entropic penalty. nih.govresearchgate.net

Kinetic Inertness Investigations in Physiologically Relevant Research Environments

Kinetic inertness describes the rate at which a Gd-chelate dissociates or undergoes transmetalation in a given environment. Even with high thermodynamic stability, a chelate must also be kinetically inert to prevent the release of Gd³⁺ within the timeframe it resides in the body. This is particularly important in the presence of endogenous metal ions like Zn²⁺ and Cu²⁺, or biological anions such as phosphate, citrate, and carbonate, which can compete for the ligand or promote dissociation. nih.govresearchgate.netrsc.org

Preclinical investigations into kinetic inertness often involve challenging the Gd-chelate with competing metal ions or under varying pH conditions that mimic physiological or pathological states. The rate of dissociation is typically measured over time. Macrocyclic chelates are known for their superior kinetic inertness compared to acyclic chelates, attributed to the slow dissociation rate of the metal ion from the cage-like structure. researchgate.netresearchgate.net

Although specific kinetic inertness data for this compound in preclinical models were not found in the search results, the macrocyclic nature of the DOTRP ligand suggests that its Gd³⁺ chelate would likely exhibit high kinetic inertness, similar to other macrocyclic agents like Gd-DOTA. researchgate.netnih.gov Studies on other macrocyclic ligands with phosphonate (B1237965) or phosphinate groups have also investigated their complexation and decomplexation kinetics, highlighting the sensitivity of these rates to subtle changes in ligand structure. researchgate.net

Research on Transmetalation Resistance Mechanisms of this compound

Transmetalation is a primary pathway for the release of Gd³⁺ from its chelate in vivo, where an endogenous metal ion displaces the Gd³⁺ from the ligand. nih.govresearchgate.netrsc.org The resistance of a Gd-chelate to transmetalation is a critical aspect of its in vivo stability. This process is influenced by the relative stability constants of the ligand with Gd³⁺ and the competing endogenous metal ions, as well as the kinetic lability of the complexes involved. rsc.orgcapes.gov.br

Research on transmetalation resistance often involves incubating the Gd-chelate with physiological concentrations of competing metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) in serum or buffer solutions and monitoring the formation of the chelate with the competing metal or the appearance of free Gd³⁺ over time. nih.govrsc.orgresearchgate.net Macrocyclic chelates, particularly those with high kinetic inertness, generally demonstrate higher resistance to transmetalation compared to linear chelates. nih.govrsc.orgnih.gov

While specific studies on the transmetalation resistance mechanisms of this compound were not found, its macrocyclic structure and the nature of the coordinating phosphonate groups would be expected to influence its interaction with competing endogenous metal ions. The high charge density of the phosphonate groups could affect the approach and interaction of other metal ions. General research indicates that transmetalation can occur through direct attack by endogenous ions or acid-assisted processes. nih.gov The specific mechanisms relevant to this compound would require dedicated investigation.

Methodologies for Quantifying Free Gadolinium and Ligand in Research Preparations

Accurate quantification of free gadolinium ions and free ligand in Gd-chelate preparations is essential in preclinical research to ensure the quality and safety of the agent being studied. The presence of even small amounts of unbound Gd³⁺ can lead to toxicity, and excess free ligand can also have biological effects or interfere with studies. nih.gov

Various analytical methodologies are employed for this purpose, including chromatographic techniques, spectrophotometry, and methods utilizing indicator dyes. High-performance liquid chromatography (HPLC), often coupled with detection methods like UV-Vis or mass spectrometry (MS), can separate the intact Gd-chelate from free ligand and potential degradation products. rsc.org Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for quantifying total gadolinium content and can be used in conjunction with separation methods to quantify free Gd³⁺ after it has been separated or complexed with a different ligand (e.g., EDTA). rsc.orgnih.gov Colorimetric tests using indicators like Xylenol Orange can also be used to detect the presence of free Gd³⁺ ions.

These methodologies are broadly applicable to the analysis of this compound preparations in preclinical research to determine the levels of free gadolinium and ligand, ensuring the quality and consistency of the material used in studies.

Strategies for Enhancing Chelate Stability through Ligand Modification

Strategies for enhancing the stability of gadolinium chelates primarily focus on rational ligand design and modification. Key approaches include the use of macrocyclic structures, optimizing the number and type of coordinating groups, and introducing structural rigidity or steric hindrance around the metal ion. nih.govresearchgate.net

Macrocyclic ligands, as discussed, provide inherent kinetic inertness. Modifying the pendant arms of macrocyclic ligands can influence both thermodynamic stability and kinetic inertness, as well as other properties like relaxivity and biodistribution. nih.gov For instance, incorporating phosphonate groups, as seen in DOTRP, or other strong chelating moieties can enhance the binding affinity for Gd³⁺. d-nb.info Introducing rigidity into the ligand structure can further reduce the rate of metal dissociation. nih.gov

Preclinical Research Applications and Model Systems

Development and Validation of Advanced In Vitro Research Models

In vitro models play a foundational role in preclinical research, offering controlled environments to study the interactions of compounds with biological components at the cellular and tissue levels. These models range from simplified cell cultures to more complex 3D structures and ex vivo tissues, providing valuable insights into molecular mechanisms. ctdbase.orgnih.govwikipedia.org

Cell-Based Assays for Compound-Cellular Component Interactions

Cell-based assays are widely used to investigate the interactions between a compound and various cellular components or processes. These assays measure specific cellular responses or activities using living or fixed cells. nih.govjustia.com They can be employed to understand gene, protein, or whole cellular functions and their regulatory mechanisms, as well as to screen for potential modulators of biological processes. nih.gov The use of cell-based assays allows for functional analysis within a comprehensive cellular unit, better representing the behavior of whole living organisms compared to biochemical assays. nih.gov Different cell types, including cell lines, primary cells, and stem cells, are utilized depending on the research question. justia.com Techniques such as energy transfer assays (e.g., FRET and BRET) and protein complementation can be used in cell-based high-throughput screening to identify compounds that modulate protein-protein interactions within cells.

Application of 2D and 3D Organoid Models in Molecular Research

Organoid models, which are self-organizing three-dimensional (3D) cell cultures derived from stem cells, have revolutionized in vitro research by replicating the in vivo architecture, functionality, and genetic signature of original tissues. Compared to traditional two-dimensional cell cultures and animal models, organoids can more accurately mimic human tissue complexity by incorporating multiple differentiated cell types and recapitulating physiological aspects. They are valuable for studying disease mechanisms, drug screening, and personalized medicine. Organoids can be generated from adult stem cells or pluripotent stem cells and have been developed for various tissues, including the intestine, nose, and lung. ctdbase.org The application of 3D organoid models in molecular research allows for the assessment of compound effects on cellular proliferation, differentiation, and function within a more physiologically relevant context.

Ex Vivo Tissue Studies for Mechanistic Understanding

Ex vivo tissue studies involve the use of tissues extracted from animals or patients to investigate biological processes and the effects of compounds. wikipedia.org These studies preserve much of the original tissue architecture and cellular heterogeneity, offering insights into drug behavior and mechanistic understanding at the cellular or tissue level before progressing to in vivo testing. Ex vivo organ cultures, derived from fresh tissue, are considered to be very close to the natural state and can be used to identify proteins related to a given therapy, potentially allowing for more specific treatment approaches. wikipedia.org While traditional cell cultures may show incoherent gene expression, tissues obtained directly from patients exhibit more consistent gene expression patterns, highlighting the value of ex vivo models for evaluating therapeutic efficacy. wikipedia.org Ex vivo 3D tumor models, for instance, can retain tumor heterogeneity and the microenvironment, providing information on drug uptake into complex tumor architecture and playing a role in drug and biomarker discovery.

In Vivo Animal Model Research for Mechanistic Insights and Proof-of-Concept

In vivo animal models are indispensable in preclinical research for investigating the systemic effects of compounds, understanding disease mechanisms in a complex biological setting, and establishing proof-of-concept. They provide a platform to evaluate the efficacy, safety, and pharmacokinetics of potential therapeutics before human trials.

Non-Human Animal Model Development for Disease Understanding

The development and utilization of non-human animal models are crucial for advancing the understanding of human diseases. A variety of animal models, including rodents, rabbits, dogs, cats, sheep, horses, and non-human primates, are used to replicate different aspects of human pathologies. These models can be based on neurotoxin exposure to induce specific disease features or genetic modifications to mimic inherited conditions. The choice of animal model depends on the specific disease being studied and the research objectives, aiming to select models that closely resemble the target patient population. Animal models allow for the investigation of fundamental pathobiological mechanisms and the identification of potential treatment targets and strategies.

Application of Gd-DOTRP in Small Animal Molecular Imaging Research

Small animal imaging plays a pivotal role in preclinical research, offering non-invasive, longitudinal assessment of physiological, pathological, and phenotypic changes in living animals. MRI, a widely used modality in small animal imaging, often utilizes gadolinium-based contrast agents (GBCAs) to enhance contrast and provide detailed anatomical and functional information. This compound, as a phosphonated gadolinium complex, has been explored for its potential as an MRI contrast agent. ctdbase.org

Research into this compound has focused on its relaxivity properties, which are crucial for its effectiveness as a contrast agent. Studies have investigated the relative ligand exchange rates in Gd-based contrast agents, including DOTRP, and their relaxivity in vitro using proton relaxometry. The relaxivity properties of Gd(III) complexes, such as this compound, are influenced by factors including the number of exchangeable water molecules coordinated to the gadolinium ion and the complex's rotational mobility. ctdbase.org Phosphonated complexes like this compound have shown a tendency to oligomerize, and this decrease in rotational mobility of the paramagnetic oligomers can increase their relaxivity at higher magnetic fields. ctdbase.org Specifically, Gd(DOTRP)3- was suggested to be an increasingly effective contrast agent above approximately 10 MHz if its oligomerization remained stable in vivo and the Gd3+ ions were sufficiently bound. ctdbase.org

Targeted Molecular Imaging Research with Gd Dotrp Based Probes

Rational Design of Targeted Gd-DOTRP Bioconjugates for Specific Biomarkers

The rational design of targeted this compound bioconjugates involves chemically linking the this compound chelate to a targeting vector that exhibits high affinity and specificity for a particular biomarker associated with a disease state. This approach aims to deliver the paramagnetic Gd³⁺ payload directly to the target site, thereby increasing the local Gd concentration and enhancing contrast in a highly specific manner. The selection of the targeting vector is crucial and depends on the specific biomarker of interest, which could be a receptor overexpressed on cancer cells, a protein specific to a particular tissue, or a molecule indicative of a certain microenvironment.

Research in targeted MRI contrast agents, often utilizing macrocyclic chelates like Gd-DOTA (a structurally related compound to this compound), provides a framework for the design of this compound bioconjugates. For instance, targeted contrast agents have been synthesized by conjugating Gd-DOTA to peptides that bind to the extra domain B fibronectin (EDB-FN), a protein found in aggressive tumors. nih.gov Similarly, conjugation to antibodies or small molecules that target specific receptors on tumor cells has been explored to achieve targeted delivery. researchgate.netdovepress.comnih.gov The principles derived from these studies, focusing on the chemical strategies for conjugation and the impact of the linker chemistry on the bioconjugate's properties, are directly applicable to the design of targeted this compound probes.

Molecular Recognition and Binding Specificity Studies of Targeted Probes

Molecular recognition and binding specificity are fundamental aspects determining the efficacy of targeted this compound bioconjugates. These studies investigate how the targeted probe interacts with its intended biomarker at the molecular level and the degree to which it selectively binds to the target compared to non-target molecules or tissues. High binding affinity and specificity are essential for achieving sufficient accumulation at the target site and minimizing background signal from non-specific binding.

Studies on targeted Gd-based contrast agents have employed various techniques to evaluate molecular recognition and binding specificity, including in vitro assays using cells or tissue samples expressing the target biomarker, and in vivo imaging studies in disease models. For example, the binding affinity of targeted probes to receptors on tumor cells has been quantified, demonstrating that these conjugates can retain high affinity for their targets. researchgate.netnih.gov In vivo studies have shown enhanced and prolonged signal enhancement in target tissues compared to untargeted agents, confirming the specificity of the interaction. nih.govnih.gov

The specificity of molecular recognition is influenced by the structural complementarity between the targeting vector and its biomarker, as well as the nature of the chemical interactions involved (e.g., hydrogen bonding, electrostatic interactions, hydrophobic effects). plos.orgpressbooks.pubembopress.org Research in this area aims to understand these interactions to optimize the design of targeted probes for improved binding characteristics and enhanced imaging performance.

Research into Microenvironmental Sensing Properties of this compound Probes

Beyond simply targeting specific biomarkers, research is also exploring the potential of Gd-based probes, including those based on macrocyclic chelates, to sense and report on the biochemical or physiological characteristics of the tissue microenvironment. This involves designing probes whose relaxivity or accumulation properties are influenced by factors such as pH, oxygen levels, enzyme activity, or the presence of specific metabolites within the microenvironment.

While direct research on the microenvironmental sensing properties of this compound specifically is limited in the provided results, studies with other Gd-based agents demonstrate the feasibility of this approach. For example, a pH-responsive Gd-labeled glycol chitosan (B1678972) agent has been developed to detect the acidic tumor microenvironment, highlighting the potential for Gd chelates to be incorporated into probes sensitive to local pH changes. nih.gov Changes in the microenvironment can alter the water exchange rate around the Gd³⁺ ion or affect the binding of the probe to components within that environment, thereby influencing the observed MRI signal.

Research in this area focuses on incorporating sensing mechanisms into the probe design, such as pH-sensitive linkers or moieties that interact with specific components of the microenvironment. By developing this compound probes with microenvironmental sensing capabilities, it may be possible to gain more detailed information about the physiological state of tissues and diseases beyond just their anatomical structure.

Development of Multimodal Imaging Research Concepts Integrating this compound

Multimodal imaging combines two or more imaging techniques to leverage the strengths of each modality, providing a more comprehensive picture of the biological process or disease state. Research concepts involving the integration of this compound into multimodal imaging probes aim to combine the high spatial resolution and tissue contrast of MRI with other modalities such as optical imaging (e.g., fluorescence or bioluminescence), Positron Emission Tomography (PET), or Single-Photon Emission Computed Tomography (SPECT).

The development of multimodal probes often involves conjugating the Gd chelate along with a probe for another modality onto a single platform, such as a nanoparticle or a macromolecule. Studies have reported the fabrication of multimodal nanoparticles integrating Gd-DOTA with quantum dots for combined MR and optical imaging. rsc.org Other research has explored integrating Gd chelates with fluorophores or radionuclides to create probes for simultaneous MRI and fluorescence imaging or PET/SPECT. nih.govnih.govismrm.orgresearchgate.net

Theoretical Frameworks and Computational Studies in Gd Dotrp Research

Application of Theoretical Models in Gd-Chelate Research

Theoretical models also extend to evaluating the stability and kinetic inertness of Gd-chelates. While thermodynamic stability constants (log K) provide information about the equilibrium between the chelated and unchelated forms, kinetic inertness, often assessed by dissociation rates, is a more crucial predictor of in vivo Gd(III) retention and potential toxicity nih.govrsna.orgmdpi.comqeios.com. Theoretical models, sometimes coupled with experimental data, are used to understand the factors that contribute to kinetic inertness, such as the rigidity of the ligand backbone (e.g., macrocyclic vs. linear structures) and the influence of substituents rsna.orgmdpi.com. Models relying solely on thermodynamic stability have been shown to be insufficient predictors of in vivo behavior, highlighting the importance of kinetic considerations nih.govmdpi.com.

Computational Chemistry Approaches for Structure-Relaxivity Relationship Prediction

Computational chemistry techniques are widely employed to predict and understand the relationship between the structure of Gd-chelates and their relaxivity. These approaches often involve calculating parameters that are inputs for theoretical relaxation models like SBM theory.

Molecular Mechanics and Force Fields: These methods are used to model the structure and dynamics of Gd-chelates in solution. Developing accurate force fields for lanthanide complexes, such as [Gd(DOTA)]-, is crucial for reliable simulations acs.orgresearchgate.net. These simulations can provide insights into the complex's rotational correlation time (τr), a key determinant of relaxivity, especially at higher magnetic field strengths rsc.orgfrontiersin.org.

Density Functional Theory (DFT): DFT calculations can provide details about the electronic structure and geometry of Gd-chelates, which are essential for understanding coordination and predicting properties relevant to relaxivity. mdpi.comresearchgate.netnih.gov. DFT can help determine the number of coordinated water molecules (q) and analyze the interactions between the Gd(III) ion and the ligand atoms mdpi.com.

Hybrid Approaches: Combining different computational methods, such as DFT for electronic structure and molecular mechanics for dynamics, allows for a more comprehensive understanding of structure-relaxivity relationships researchgate.net. These approaches can help predict parameters like water exchange rates (kex) and the contributions of second-sphere water molecules to relaxivity acs.orgfrontiersin.org.

Computational studies have shown that factors like the rigidity of the chelate and the presence of peripheral groups capable of interacting with water molecules can significantly impact relaxivity frontiersin.orgmdpi.com. For instance, studies on HP-DO3A-like ligands have demonstrated that polar and protic peripheral groups can enhance relaxivity by facilitating second-sphere water interactions and proton exchange mdpi.comrsc.org.

Molecular Dynamics Simulations of Gd-DOTRP Interactions with Biological Components

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic interactions of Gd-chelates with biological environments at an atomic level numberanalytics.comnih.gov. These simulations can provide insights into how this compound or similar complexes behave in the presence of water, ions, membranes, and potentially proteins.

MD simulations can characterize the hydration structure around the Gd(III) ion and the chelate, including the residence times of inner-sphere and outer-sphere water molecules acs.orgresearchgate.net. This information is directly relevant to predicting relaxivity. Simulations can also explore the interactions of Gd-chelates with lipid membranes, revealing how these complexes might associate with or permeate biological barriers acs.orgfigshare.comnih.gov. Studies on [Gd(DOTA)]-, a macrocyclic chelate, have used MD simulations to show its modest insertion into lipid bilayers and the impact of this interaction on its physical-chemical properties and relaxivity acs.orgfigshare.comnih.gov.

Furthermore, MD simulations can be adapted to model the interactions of Gd-chelates in more complex biological milieus, including the presence of osmolytes and denaturants, moving towards a more realistic representation of in vivo conditions appliedradiology.com. These simulations are valuable for understanding the distribution and behavior of contrast agents in biological systems and can guide the design of new agents with improved pharmacokinetic properties acs.org.

Quantum Chemical Calculations for Electronic Structure and Coordination Analysis

Quantum chemical calculations, particularly methods based on electronic structure theory, provide detailed information about the electronic distribution and bonding within this compound and other Gd-chelates northwestern.eduornl.govrsdjournal.orgarxiv.org. These calculations are essential for understanding the nature of the coordination bond between the Gd(III) ion and the ligand, as well as the electronic properties that influence paramagnetism and relaxation.

Methods like Density Functional Theory (DFT) are commonly used to determine the optimized geometry of the complex, bond lengths, and bond angles in the coordination sphere mdpi.comacs.org. This helps in understanding the spatial arrangement of the ligand atoms around the Gd(III) ion and the number of coordinated solvent molecules. Quantum chemical calculations can also analyze the charge distribution within the complex and the degree of charge transfer between the ligand and the metal ion thescipub.comnih.gov.

For Gd(III), which has a 4f7 electronic configuration with 7 unpaired electrons responsible for its strong paramagnetism, quantum chemical calculations can investigate the electronic spin density distribution mriquestions.com. Explicitly including the 4f electrons in the calculations is important for accurately describing the electronic structure and predicting properties related to hyperfine interactions, which contribute to relaxation researchgate.net. These calculations can provide fundamental parameters, such as hyperfine interaction tensors, that are used in conjunction with dynamics simulations to predict relaxation rates researchgate.net.

Predictive Modeling for Chelate Stability and Kinetic Inertness

Predictive modeling is crucial for assessing the in vivo performance and safety of Gd-chelates, particularly concerning their stability and kinetic inertness. Computational methods are used to predict these properties, complementing experimental measurements.

Modeling approaches for stability often involve calculating thermodynamic parameters, such as formation constants, although as noted earlier, kinetic inertness is a more critical factor for in vivo retention nih.govrsna.orgmdpi.comqeios.com. Predictive models for kinetic inertness focus on the energy barriers and transition states involved in the dissociation of the Gd(III) ion from the chelate rsna.org. These models can utilize information from quantum chemical calculations regarding bond strengths and electronic structure, as well as insights from molecular dynamics simulations on the flexibility and dynamics of the chelate.

Future Directions and Emerging Research Avenues for Gd Dotrp

Novel Ligand Design Strategies for Enhanced Relaxivity and Molecular Specificity

Improving the relaxivity and achieving molecular specificity are key goals in the development of next-generation Gd-based contrast agents mdpi.comacs.org. For macrocyclic chelates like Gd-DOTRP, novel ligand design strategies aim to optimize the interaction between the Gd(III) ion and surrounding water molecules, as well as to incorporate targeting capabilities.

Enhanced relaxivity can be pursued by increasing the number of inner-sphere water molecules coordinated to the Gd(III) ion or by slowing the molecular tumbling rate of the complex acs.orgappliedradiology.com. While increasing the hydration number (q) can boost relaxivity, it must be balanced with maintaining the thermodynamic and kinetic stability of the chelate to prevent the release of toxic free Gd(III) ions nih.govd-nb.info. Ligand modifications that influence water exchange kinetics also play a crucial role in relaxivity optimization mriquestions.comfrontiersin.org.

Molecular specificity is achieved by conjugating the Gd chelate to a targeting moiety, such as peptides, aptamers, or antibodies, that can selectively bind to biomarkers associated with specific diseases or tissues frontiersin.orgresearchgate.net. This targeted delivery concentrates the contrast agent at the site of interest, improving the detection and characterization of pathological conditions nih.govnih.gov. Research in this area involves designing ligands that allow for efficient conjugation to these biomolecules without compromising the stability or relaxivity of the Gd complex. For instance, studies have explored conjugating Gd-DOTA chelates to peptides for targeted cancer imaging, demonstrating enhanced tumor contrast nih.govnih.gov.

Integration of this compound with Advanced Research Technologies and Nanoplatforms

Integrating Gd-based agents with advanced research technologies and nanoplatforms offers opportunities to enhance their imaging capabilities and explore new theranostic applications frontiersin.orgopenaccessjournals.com. Nanomaterials can serve as carriers for Gd chelates, providing advantages such as increased payload of Gd ions, longer circulation times, and the potential for multimodal imaging or targeted delivery openaccessjournals.comnih.gov.

Nanoplatforms, including nanoparticles, liposomes, and dendrimers, can encapsulate or be functionalized with this compound or its derivatives nih.govgoogle.com. This integration can lead to contrast agents with higher relaxivity per particle due to the localized high concentration of Gd openaccessjournals.com. For example, Gd-based nanoparticles have shown enhanced T1 relaxivity compared to traditional small molecule agents nih.govdovepress.com.

Furthermore, nanoplatforms can facilitate the co-delivery of therapeutic agents alongside the contrast agent, paving the way for theranostic applications where diagnosis and therapy are combined frontiersin.orgopenaccessjournals.com. Research explores the use of Gd-loaded nanoparticles for image-guided drug delivery or hyperthermia therapy frontiersin.org.

Exploration of New Research Paradigms for Gd-Based Agents beyond Conventional Imaging

Beyond conventional anatomical imaging, future research paradigms for Gd-based agents like this compound include developing "smart" or responsive contrast agents and exploring their use in quantitative MRI techniques nih.govmriquestions.com.

"Smart" contrast agents are designed to change their relaxivity in response to specific physiological or biochemical stimuli in the microenvironment, such as pH, enzyme activity, or the presence of certain ions nih.govmriquestions.com. This allows for the imaging of molecular and cellular processes, providing more detailed information about the biological state of tissues nih.gov. Designing such agents based on a stable macrocyclic core like DOTRP involves incorporating responsive elements into the ligand structure nih.gov.

Quantitative MRI techniques, such as relaxometry, can provide quantitative measurements of relaxation times (T1, T2) that are related to tissue properties and contrast agent concentration radiopaedia.org. Future research may focus on optimizing this compound for use with these techniques to obtain more precise and reproducible diagnostic information ia-grp.com.

Challenges and Opportunities in Translational Preclinical Research for Future Innovations

Translating novel Gd-based contrast agents from preclinical research to clinical application involves navigating significant challenges and capitalizing on opportunities within the translational science pipeline leicabiosystems.comnih.gov.

Challenges include demonstrating the safety and efficacy of new agents in relevant preclinical models, which can be complex and resource-intensive leicabiosystems.comnih.gov. Ensuring the long-term stability of the chelate in vivo and minimizing the potential for Gd retention in tissues are critical safety considerations that require rigorous preclinical evaluation nih.govacs.org. The predictive utility of preclinical models for human outcomes can also be a limitation nih.gov.

Opportunities lie in the increasing understanding of disease pathophysiology and the development of more sophisticated preclinical models that better mimic human conditions nih.gov. Collaborative efforts between academic institutions, industry, and regulatory bodies can streamline the translational process abm.gov.pl. Advances in imaging techniques and biomarkers also provide opportunities for more robust preclinical validation of novel contrast agents frontiersin.org. Focusing on developing agents with clear advantages over existing ones, such as significantly enhanced relaxivity, improved targeting, or novel functional capabilities, is crucial for successful translation appliedradiology.commdpi.com.

Q & A

How do I determine if the GDPR applies to my research study?

Level: Basic

Methodological Answer:

To assess GDPR applicability, use a structured questionnaire provided by your institution’s IRB. This tool evaluates factors such as data collection scope (EU-based subjects), use of personal identifiers, and data processing purposes. For primary research, submit the questionnaire to the Health Sciences IRB or SBER IRB for formal determination. For secondary data reuse, consult IRB staff to verify compliance requirements, including data anonymization and consent alignment .

What steps are required to ensure GDPR compliance in primary data collection?

Level: Basic

Methodological Answer:

- Consent Design: Draft consent forms using clear, plain language, explicitly stating data purposes, retention periods, and subject rights (e.g., withdrawal, access). Avoid broad or vague terms.

- Legitimate Interest Assessment (LIA): Justify data processing if consent is not feasible, documenting necessity and proportionality.

- Data Protection Impact Assessment (DPIA): Conduct a DPIA for high-risk studies (e.g., sensitive health data) to mitigate risks .

How should I handle contradictions between GDPR requirements and secondary data reuse?

Level: Advanced

Methodological Answer:

- Purpose Limitation: Ensure the new research question aligns with the original consent scope. If not, seek ethical approval for data re-purposing.

- Anonymization: Apply techniques like pseudonymization with secure key management. Note that GDPR does not apply to fully anonymized data.

- Documentation: Update Data Management Plans (DMPs) to reflect reuse protocols and verify compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

What are the key elements of a GDPR-compliant data processing agreement for collaborative studies?

Level: Advanced

Methodological Answer:

- Roles Allocation: Define roles (Controller vs. Processor) for each collaborator (e.g., universities, pharmaceutical partners).

- Liability Clauses: Specify accountability for breaches, data subject rights enforcement, and cross-border data transfer mechanisms (e.g., Standard Contractual Clauses).

- Audit Rights: Include provisions for third-party audits to verify compliance .

How do I document GDPR compliance throughout the research lifecycle?

Level: Advanced

Methodological Answer:

- Record of Processing Activities (ROPA): Detail data categories, purposes, retention periods, and security measures.

- Privacy Statements: Provide transparency on data usage in layman’s terms.

- Security Protocols: Encrypt data in transit/at rest and restrict access via role-based controls. Maintain logs for accountability .

How can GDPR compliance be integrated into experimental design without compromising research validity?

Level: Methodological

Methodological Answer:

- Data Minimization: Collect only essential variables. For longitudinal studies, implement dynamic consent models allowing subjects to update preferences.

- Ethics-by-Design: Use privacy-preserving tools (e.g., federated learning) for data analysis. Pre-test protocols with IRB feedback to balance compliance and scientific rigor .

What distinguishes anonymization from pseudonymization under GDPR, and which is preferable for clinical trials?

Level: Advanced

Methodological Answer:

- Anonymization: Irreversibly removes identifiers. Suitable for archival but limits follow-up studies.

- Pseudonymization: Replaces identifiers with codes, allowing re-linking via secure keys. Preferred for clinical trials requiring longitudinal tracking. Ensure keys are stored separately from data .

How does GDPR affect IRB approval processes for human subjects research?

Level: Basic

Methodological Answer:

IRBs require GDPR compliance confirmation before granting approval. Submit completed questionnaires, LIA, and DPIA reports. For international studies, include cross-border data transfer mechanisms (e.g., EU-US Data Privacy Framework adequacy decisions) in submissions .

What strategies ensure long-term data archiving complies with GDPR and scientific integrity standards?

Level: Advanced

Methodological Answer:

- Archiving Clauses: Include archiving purposes (e.g., reproducibility, integrity audits) in informed consent.

- Access Controls: Restrict archived data to verified researchers via institutional repositories.

- Periodic Review: Schedule data purging post-retention period unless anonymized .

How can researchers align FAIR data principles with GDPR constraints?

Level: Methodological

Methodological Answer:

- Metadata Standards: Use GDPR-compliant metadata (e.g., exclude identifiers) to enhance findability.

- Controlled Access: Implement data-sharing agreements and authentication gates for sensitive datasets.

- Interoperability Tools: Adopt standardized formats (e.g., CSV, XML) with embedded privacy notices .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.